3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5OS/c1-25-18(11-17(24-25)14-3-5-16(21)6-4-14)20(27)22-12-19(15-7-10-28-13-15)26-9-2-8-23-26/h2-11,13,19H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXQFYDAWTXQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:
Key Structural and Functional Insights:
Substituent Effects on Binding and Selectivity: The fluorophenyl group (common in ) enhances aromatic stacking interactions and metabolic stability. Trifluoromethyl groups () increase lipophilicity and resistance to oxidative metabolism compared to methyl or ethyl linkers .
Biological Activity Trends: Urea-linked analogs () show receptor-mediated calcium mobilization, suggesting the target compound’s pyrazole-thiophene-ethyl chain may similarly modulate ion channels or G-protein-coupled receptors . Razaxaban () highlights the importance of heterocyclic P1/P4 motifs (e.g., aminobenzisoxazole) for enzyme inhibition, whereas the target’s thiophene-pyrazole side chain may target distinct pathways .
Synthetic Considerations :
- The ethyl-pyrazole-thiophene linker in the target compound likely requires multi-step synthesis, including Suzuki-Miyaura coupling for thiophene introduction (as seen in for similar structures) .
- Amide bond formation via EDC/HOBt coupling () is a plausible route for the carboxamide moiety .
Research Findings and Implications
- Receptor Binding : Compounds with fluorophenyl and pyrazole motifs (e.g., ) demonstrate high affinity for proteins with aromatic binding pockets. The target compound’s thiophene may offer unique selectivity in such interactions .
- Metabolic Stability: Fluorine substituents (4-fluorophenyl in the target, ) reduce CYP450-mediated metabolism, suggesting improved half-life compared to non-fluorinated analogs .
- Solubility and Bioavailability : The ethyl-pyrazole-thiophene chain in the target compound may reduce solubility compared to polar groups (e.g., urea in ), necessitating formulation optimization .
Q & A
Q. What are the optimal synthetic routes for synthesizing 3-(4-fluorophenyl)-1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as:
Cyclocondensation : Reacting fluorophenyl hydrazines with β-ketoesters to form the pyrazole core.
N-Methylation : Introducing the methyl group at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).
Carboxamide Formation : Coupling the pyrazole-5-carboxylic acid intermediate with the thiophen-3-yl-ethylamine derivative via EDCI/HOBt-mediated amidation.
Key parameters include temperature control (60–80°C) and solvent selection (e.g., DCM for amidation) to maximize yields (~60–75%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm).
- HPLC-MS : For purity assessment (>95%) and molecular ion detection ([M+H]+ expected at ~430–440 m/z).
- FT-IR : Verification of carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro kinase inhibition : Screen against kinase panels (e.g., JAK/STAT, EGFR) using ADP-Glo™ assays.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility/stability : Use HPLC to assess aqueous solubility (PBS, pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing thiophen-3-yl with furan or phenyl groups) to isolate activity contributors.
- Orthogonal Assays : Validate conflicting results using alternative assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Meta-Analysis : Cross-reference data from structural analogs (e.g., ethyl 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate) to identify trends in fluorophenyl-pyrazole derivatives .
Q. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbonate prodrug moieties to mask polar groups (e.g., carboxamide).
- Isotope Labeling : Use deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated degradation.
- Co-crystallization : Solve the X-ray structure with metabolic enzymes (e.g., CYP3A4) to guide rational modifications .
Q. How can computational methods enhance understanding of its mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) to predict binding modes and residence times.
- QSAR Modeling : Corrogate electronic (e.g., Hammett σ) and steric (e.g., Taft Es) parameters with bioactivity data.
- Docking Studies : Use AutoDock Vina to screen against homology models of understudied targets (e.g., mGluR5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
